Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride
Overview
Description
“Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1448125-24-3 . It has a molecular weight of 257.74 and its IUPAC name is methyl 2-(piperidin-4-ylsulfonyl)acetate hydrochloride . The compound is in solid form and is not intended for human or veterinary use. It is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 257.74 . The InChI code, which represents its molecular structure, is1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
.
Scientific Research Applications
Pharmacological Characterization
Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride has been researched for its pharmacological properties, particularly as a κ-opioid receptor (KOR) antagonist. Studies have highlighted its high affinity for human, rat, and mouse KORs, and selectivity over μ-opioid receptors (MORs). It demonstrated potential in treating conditions such as depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia and showing antidepressant-like efficacy in various assays (Grimwood et al., 2011).
Dopamine D4 Receptors Antagonist for PET
Research has also explored the use of derivatives of this compound in developing potential radioligands for non-invasive assessment of Dopamine D4 receptors using positron emission tomography (PET). Although the findings suggested that some derivatives might not be suitable for this purpose due to rapid metabolism in plasma and the cerebellum, the research contributes to understanding the tracer distribution and metabolism in the brain (Matarrese et al., 2000).
Synthesis and Biological Activities
There has been considerable interest in synthesizing derivatives of this compound and studying their biological activities. For instance, derivatives like 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for activities such as analgesic, local anaesthetic, and antifungal properties (Rameshkumar et al., 2003).
Stereoselective Transformation
In another study, non-activated aziridines related to this compound were used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. This research provides insights into the stereoselective transformation and synthesis of complex piperidine structures (Vervisch et al., 2012).
Properties
IUPAC Name |
methyl 2-piperidin-4-ylsulfonylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTYLYFIHUOWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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